1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C14H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperazine and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as sodium cyanoborohydride may be used to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using larger reactors and more efficient purification techniques to meet commercial demands.
Chemical Reactions Analysis
1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of advanced materials with unique mechanical and electronic properties.
Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound has a similar piperazine core but lacks the prop-2-en-1-one moiety.
4-Benzylpiperazin-1-yl derivatives: These compounds have different substituents on the piperazine ring, leading to variations in their biological activity.
Prop-2-en-1-one based compounds: These compounds share the prop-2-en-1-one moiety but differ in the substituents attached to the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(11-12(16)2)13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVAHICJWOKGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.